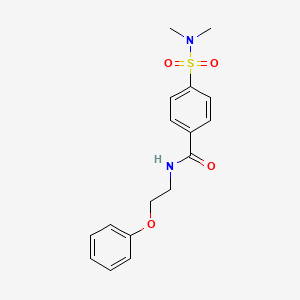

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that has a molecular formula of C16H19N2O3S and a molecular weight of 325.40 g/mol. This compound is also known as DMSB and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides and Poly(amide-imide)s

Polyamides and poly(amide–imide)s have been prepared through direct poly-condensation involving nucleophilic displacement reactions. These polymers exhibit high glass transition temperatures and good solubility in aprotic polar solvents, indicating potential for high-performance materials applications (Saxena et al., 2003).

Polyamides with Flexible Main-Chain Ether Linkages

Polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) showcase noncrystalline structure, excellent solubility in polar solvents, and high thermal stability. These characteristics suggest their utility in creating transparent, flexible, and tough films for various applications (Hsiao et al., 2000).

Development of Novel Benzenesulfonamide Derivatives

Research into the synthesis of novel benzenesulfonamide derivatives with potential in vitro antitumor activity against specific cell lines highlights the role of these compounds in medicinal chemistry, particularly in targeting nucleotide protein interactions (Fahim & Shalaby, 2019).

Chemoselective N-benzoylation of Aminophenols

The chemoselective N-benzoylation process for aminophenols to produce N-(2-hydroxyphenyl)benzamides indicates a pathway for synthesizing compounds of biological interest, potentially relevant to drug development and bioactive material synthesis (Singh et al., 2017).

Polyamides Containing Quinoxaline Moiety

The synthesis of polyamides containing quinoxaline moiety, characterized by good solubility, high glass transition temperatures, and excellent thermal stability, suggests their application in high-performance materials, possibly including electronics or coatings (Patil et al., 2011).

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-8-14(9-11-16)17(20)18-12-13-23-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNLCASTGGOMAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(2-phenoxyethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B2355478.png)

![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

![3-[(1-Methylsulfonylpiperidin-4-yl)methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2355485.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)

![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)